Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H17F2N3O4S and its molecular weight is 469.46. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activities
Research by Xu et al. (2008) on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, demonstrated significant herbicidal activities. These compounds were evaluated through Spirodela polyrrhiza and greenhouse tests, exhibiting potent herbicidal properties against dicotyledonous plants comparable or superior to commercial bleaching herbicide diflufenican (Han Xu et al., 2008).
Antimicrobial and Anticancer Activities
Al-Kamali et al. (2014) reported the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazine derivatives, indicating their effectiveness against various bacterial strains. This highlights the potential of such compounds in developing new antimicrobial agents (A. S. Al-Kamali et al., 2014). Furthermore, Abdel-Motaal et al. (2020) explored the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, showing potent anticancer activity against the HCT-116 human cancer cell line (M. Abdel-Motaal et al., 2020).
Synthesis of Novel Heterocyclic Compounds
The creation of novel heterocyclic compounds based on pyridine, pyridazine, and other related frameworks has been a significant area of research. For instance, Rady and Barsy (2006) developed a method for the synthesis of pyridine and pyridazine derivatives from ethyl 2-arylhydrazono-3-butyrates (E. A. E. Rady & M. Barsy, 2006). These methodologies enable the exploration of new compounds with potential biological and chemical applications.
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4S/c1-2-32-23(31)20-17-12-33-21(26-18(29)11-13-3-5-14(24)6-4-13)19(17)22(30)28(27-20)16-9-7-15(25)8-10-16/h3-10,12H,2,11H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUVRAKZYSGICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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